2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid
Overview
Description
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like trimethylsilyl iodide and methanol are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, facilitating various synthetic transformations. The molecular targets and pathways involved include the formation of carbamates and the stabilization of intermediate species during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxycarbonyl)amino]acetic acid
- 2-[(Tert-butoxycarbonyl)amino]propanoic acid
- 2-[(Tert-butoxycarbonyl)amino]butanoic acid
Uniqueness
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid is unique due to its combination of a Boc-protected amine and a sulfanyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s structure allows for selective reactions that are not possible with simpler Boc-protected amino acids .
Properties
IUPAC Name |
2-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-5-18-10(16)8(6-20-7-9(14)15)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFXDMIBSMDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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